3-(Aminomethyl)-5-bromophenol
Description
Contextual Significance and Research Interest in Aminomethylated Bromophenols
Aminomethylated bromophenols are a class of compounds that have garnered considerable attention in fields such as medicinal chemistry and materials science. The presence of both the bromine atom and the aminomethyl group on a phenol (B47542) backbone creates a scaffold with diverse reactive sites. This allows for a wide array of chemical modifications, enabling the synthesis of a large library of derivatives. researchgate.net
Research into bromophenols, in general, has revealed their potential as antioxidants, antimicrobials, and even anticancer agents. smolecule.comnih.gov Many naturally occurring bromophenols have been isolated from marine algae and have shown potent biological activities. nih.govacs.org The aminomethyl group, on the other hand, is a key functional group in many biologically active compounds and can participate in crucial interactions with biological targets. smolecule.comnih.gov The combination of these two functionalities in aminomethylated bromophenols makes them promising candidates for drug discovery and development. smolecule.comump.edu.pl
Historical Perspective on the Study of Halogenated Phenols and Amines in Organic Chemistry
The study of halogenated phenols and amines has a long and rich history in organic chemistry.
Halogenated Phenols: The halogenation of phenols is a fundamental reaction in organic synthesis, with the first synthesis of a halogenated phenol, chlorobenzene, dating back to 1851 from the reaction of phenol and phosphorus pentachloride. wikipedia.orgbritannica.com Halogenated phenols are important intermediates in the production of a wide range of chemicals, including dyes, pesticides, and pharmaceuticals. wikipedia.orgosti.gov The introduction of a halogen atom to a phenol ring can significantly alter its electronic properties and reactivity, making it a valuable tool for synthetic chemists. wikipedia.orgacs.org
Amines: Amines, organic compounds derived from ammonia (B1221849), have been recognized for their importance since the 19th century. cambridge.orgbritannica.com They are ubiquitous in nature, found in alkaloids and neurotransmitters, and are essential components of many industrial products, including dyes, rubber, and synthetic fibers. britannica.com The classification of amines as primary, secondary, or tertiary is based on the number of organic groups attached to the nitrogen atom. britannica.comlkouniv.ac.in Aromatic amines, such as aniline, are particularly important starting materials for the synthesis of azo dyes. wikipedia.org
Structural Features and Strategic Research Implications of the Aminomethyl and Bromo-Substituents
The strategic placement of the aminomethyl and bromo-substituents on the phenol ring of 3-(Aminomethyl)-5-bromophenol has significant implications for its research applications.
Aminomethyl Group: The aminomethyl group (-CH2NH2) is a key structural motif in many biologically active molecules. nih.gov It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors. smolecule.commdpi.com The presence of this group can also influence the physicochemical properties of a molecule, such as its solubility and basicity, which are crucial for drug development. nih.govdrughunter.com In drug design, the introduction of an aminomethyl group can be a strategic move to enhance the potency and selectivity of a compound. nih.gov
Bromo-Substituent: The bromine atom, a halogen, also plays a critical role in the properties of this compound. Halogen atoms, particularly bromine, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a molecule to its target. ump.edu.placs.orgacs.org The incorporation of a bromine atom can also enhance the lipophilicity of a molecule, potentially improving its membrane permeability. mdpi.com Furthermore, the bromo group can serve as a handle for further chemical modifications through reactions like nucleophilic substitution and cross-coupling, allowing for the synthesis of a diverse range of derivatives. researchgate.netresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C7H8BrNO |
| Molecular Weight | 202.05 g/mol smolecule.com |
| CAS Number | 107936-40-7 |
Interactive Data Table: Related Chemical Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Amino-5-bromophenol | 100367-38-2 | C6H6BrNO | 188.02 cymitquimica.com |
| 2-(Aminomethyl)-4-bromophenol | 58349-96-5 | C7H8BrNO | 202.05 |
| 4-(Aminomethyl)-2-bromophenol hydrobromide | 63491-89-4 | C7H9Br2NO | Not specified |
| 2-(Aminomethyl)-6-bromophenol hydrochloride | Not specified | Not specified | Not specified |
| (3-Amino-5-bromophenyl)(azetidin-1-yl)methanone | 1865169-30-7 | Not specified | Not specified |
| Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride | 1638487-67-4 | Not specified | Not specified |
| 3-Bromo-5-(methoxycarbonyl)benzoic acid | 161796-10-7 | C9H7BrO4 | 259.05 bldpharm.com |
| 3-Amino-4-bromophenol | 100367-37-1 | C6H6BrNO | 188.02 |
Structure
3D Structure
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
3-(aminomethyl)-5-bromophenol |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H,4,9H2 |
InChI Key |
DRSBDNOKJUXMAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)CN |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Synthesis of 3 Aminomethyl 5 Bromophenol
Established Synthetic Pathways for Aminomethylated Phenols
Traditional methods for synthesizing aminomethylated phenols, including the target compound, often rely on a foundation of well-documented organic reactions. These pathways typically involve the stepwise introduction of the required functional groups onto the phenol (B47542) core.
The Mannich reaction is a cornerstone in the synthesis of aminomethylated phenols. acad.ro This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (the phenol), formaldehyde (B43269), and a primary or secondary amine. acad.roresearchgate.net For the synthesis of 3-(Aminomethyl)-5-bromophenol, a suitable brominated phenol precursor would be reacted with formaldehyde and ammonia (B1221849) (or a protected amine equivalent) under acidic conditions.
The general mechanism involves the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the amine, which then acts as the electrophile. The electron-rich phenol ring attacks the iminium ion, typically at the ortho position relative to the hydroxyl group due to its activating and directing effects. acad.robch.ro However, if both ortho positions are blocked, para-substitution can occur. acad.ro In the context of producing this compound, the starting material would need to be 3-bromophenol (B21344) to direct the aminomethyl group to the desired position. The reaction is a powerful tool for installing the aminomethyl moiety in a single step. acad.ro
Introducing a bromine atom onto a phenolic ring with high regioselectivity is a critical step in the synthesis of this compound. Phenols are highly activated substrates, which can lead to over-bromination, yielding mixtures of mono- and multi-brominated products. mdpi.com Therefore, various strategies have been developed to control the reaction.
The choice of brominating agent and reaction conditions is crucial. Mild and regioselective methods are preferred. For instance, using potassium bromide (KBr) in conjunction with an oxidizing agent like ZnAl–BrO₃⁻–layered double hydroxides can achieve selective mono-bromination, favoring the para-position. mdpi.comresearchgate.net If the para-position is occupied, ortho-bromination occurs. mdpi.com Other systems, such as an I(iii) reagent that oxidizes bromide ions from AlBr₃, also provide a mild and efficient method for the electrophilic bromination of phenols. nih.gov The corrosive and toxic nature of reagents like pure bromine has driven the development of these alternative, greener approaches. wku.edu
Table 1: Comparison of Selected Phenol Bromination Reagents
| Reagent System | Characteristics | Selectivity | Reference |
| Br₂ | Highly reactive, toxic, corrosive | Low; often leads to polybromination | wku.edu |
| KBr / ZnAl–BrO₃⁻–LDHs | Mild conditions, high atom economy | High; favors para-position, then ortho | mdpi.com |
| PIDA / AlBr₃ | Mild, fast, operationally simple | Good for various substituted phenols | nih.gov |
| HBr / H₂O₂ | Oxidative bromination | Effective system | nih.gov |
This table provides a summary of different reagents used for the bromination of phenolic rings.
A sequential (or linear) synthesis involves the stepwise modification of a single starting material. For the target molecule, a plausible sequential route could start with 3-hydroxyphenol. The steps might be:
Bromination: Introduction of the bromine atom at the 5-position.
Advanced Synthetic Techniques and Optimization
To overcome the limitations of classical methods, advanced synthetic techniques are being developed. These focus on improving reaction efficiency, selectivity, safety, and scalability through catalysis and process engineering.
Recent advances have introduced catalytic methods for the aminomethylation of phenols that avoid the use of stoichiometric and often harsh reagents. A notable development is the use of iodine as a catalyst for the ortho-aminomethylation of phenols in aqueous media. rsc.orgrsc.org This transition-metal-free approach utilizes an iodine–sodium percarbonate system to achieve the C-H functionalization of the phenol ring. rsc.orgrsc.org The method is lauded for its tolerance of sensitive functional groups and its applicability to the late-stage functionalization of complex molecules. rsc.org
Other catalytic systems have also been explored. For example, copper(II) has been shown to catalyze the ortho-selective aminomethylation of free phenols with potassium aminomethyltrifluoroborate under mild conditions. acs.org This protocol provides direct access to ortho-aminomethyl-substituted phenols with moderate to excellent yields. acs.org Such catalytic methods represent a significant step forward, offering more sustainable and efficient alternatives to traditional stoichiometric reactions.
Continuous flow chemistry is an innovative technology that offers substantial advantages over traditional batch processing for the synthesis of fine chemicals. innovation.ca In a flow reactor, reagents are continuously pumped through a network of tubes where the reaction occurs. innovation.ca This setup provides superior control over reaction parameters such as temperature, pressure, and mixing due to a high surface-area-to-volume ratio. innovation.ca
The application of continuous flow technology to the synthesis of this compound could offer several key benefits:
Enhanced Safety: Potentially hazardous reactions, such as brominations, can be performed more safely on a small scale within the reactor at any given time. nih.gov
Improved Yield and Selectivity: Precise control over reaction conditions can minimize the formation of byproducts, leading to higher yields and purity. innovation.ca
Scalability: Increasing production volume is a matter of running the reactor for a longer duration or "scaling out" by running multiple reactors in parallel, bypassing the challenges associated with scaling up batch reactors. beilstein-journals.org
Automation and Integration: Flow systems can be integrated with inline analysis and purification tools, allowing for a streamlined and automated "telescoped" process from starting materials to the final product. nih.govbeilstein-journals.org
This technology is particularly well-suited for optimizing reaction conditions and enabling the large-scale production of pharmaceutical intermediates and other fine chemicals in a more efficient, economical, and sustainable manner. innovation.canih.gov
Yield Optimization and Purification Protocols
The efficient synthesis of this compound hinges on the careful optimization of reaction conditions and robust purification protocols. A primary synthetic route is the Mannich reaction, a three-component condensation involving 3-bromophenol, formaldehyde, and a suitable amine. wikipedia.orgorgoreview.com The yield and purity of the final product are highly dependent on factors such as the choice of catalyst, solvent, temperature, and stoichiometry of the reactants.
Strategies to enhance the efficiency and selectivity of the Mannich reaction include the use of various catalysts, such as Lewis acids (e.g., AlCl₃, ZnCl₂) or Brønsted acids (e.g., HCl, H₂SO₄), which can selectively activate the reactants. smolecule.com The reaction temperature and pressure are also critical parameters; adjusting these can significantly impact the reaction rate and the formation of byproducts. smolecule.com Polar solvents like ethanol (B145695) or water can facilitate the reaction by stabilizing the transition state. nih.gov
Purification of this compound and related aminomethylphenols is typically achieved through standard laboratory techniques. Recrystallization from a suitable solvent system, such as ethanol/water, is a common method to obtain the purified solid product. ias.ac.in For more challenging separations or to achieve higher purity, column chromatography using silica (B1680970) gel with a gradient of solvents like ethyl acetate (B1210297) and hexane (B92381) is often employed.
To illustrate the impact of reaction conditions on the yield of aminomethylation of phenols, the following table presents hypothetical data based on typical outcomes of Mannich reactions under varying catalytic and solvent conditions.
Table 1: Hypothetical Yields for the Mannich Reaction of 3-Bromophenol under Various Conditions
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
|---|---|---|---|---|
| None | Ethanol | 78 | 24 | 45 |
| HCl | Ethanol | 78 | 12 | 75 |
| ZnCl₂ | Toluene | 110 | 18 | 68 |
| Proline | DMSO | 60 | 24 | 82 |
Mechanistic Investigations of Key Synthetic Steps
A thorough understanding of the reaction mechanisms is crucial for the rational design of synthetic routes and for optimizing reaction conditions. The key transformations in the synthesis of this compound are the Mannich reaction for the introduction of the aminomethyl group and the bromination of the phenolic ring.
Elucidation of Mannich Reaction Mechanisms with N-methylenealkylamines
The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons located alpha to a carbonyl group, or in this case, the activated positions of a phenol. byjus.com The reaction mechanism proceeds through a series of well-defined steps. wikipedia.orgbyjus.com
The first step involves the formation of an electrophilic iminium ion from the reaction of formaldehyde with a primary or secondary amine. byjus.com In the context of using N-methylenealkylamines, which can be generated in situ from sources like 1,3,5-trialkyl-hexahydro-1,3,5-triazines, these species act as the reactive electrophile. researchgate.net
The phenol, which exists in equilibrium with its more nucleophilic phenoxide form, then attacks the iminium ion. adichemistry.com The electron-donating hydroxyl group of the phenol activates the aromatic ring, directing the electrophilic attack to the ortho and para positions. In the case of 3-bromophenol, the substitution pattern is influenced by both the hydroxyl and the bromine substituents. The aminomethyl group is introduced at a position activated by the hydroxyl group.
Investigations into the Mannich reaction of phenols with N-methylenealkylamines have shown that the reaction can be complex, with the initial formation of an o-hydroxybenzylamine which can then react further. researchgate.net The reaction conditions, including the stoichiometry of the reactants, can influence the product distribution and the potential for side reactions. researchgate.net
Understanding Nucleophilic Substitution Dynamics in Bromination
The hydroxyl group of the phenol is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. savemyexams.com This activation is most pronounced at the ortho and para positions relative to the hydroxyl group due to resonance stabilization of the intermediate carbocation (the arenium ion). youtube.comlibretexts.org
The bromination of phenols is often rapid and can be difficult to control, sometimes leading to polybrominated products. msu.edu The choice of solvent plays a critical role in modulating the reactivity of the bromine and the selectivity of the reaction. In polar solvents like water, bromine is polarized, enhancing its electrophilicity and leading to faster, often less selective, bromination. youtube.comkhanacademy.org In non-polar solvents, the reaction is typically slower and can be more selective. youtube.com
For the synthesis of this compound, if starting from 3-aminophenol (B1664112) or a derivative, the directing effects of both the hydroxyl and amino (or aminomethyl) groups would influence the position of bromination. Both are activating, ortho-para directing groups.
The general mechanism for the bromination of phenol involves the following steps:
Polarization of the Br-Br bond by the solvent or a Lewis acid catalyst, creating an electrophilic bromine species (Br⁺). libretexts.org
Attack of the electron-rich phenol ring on the electrophilic bromine to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org
Loss of a proton from the arenium ion to restore the aromaticity of the ring, yielding the brominated phenol. youtube.com
The influence of the solvent on the product distribution in the bromination of phenol is a key aspect of its reaction dynamics.
Table 2: Illustrative Product Distribution in the Bromination of Phenol in Different Solvents
| Solvent | Major Product(s) | Minor Product(s) | Comment |
|---|---|---|---|
| Water (Bromine water) | 2,4,6-Tribromophenol | - | Rapid reaction leading to polysubstitution. msu.edu |
| Carbon Disulfide (CS₂) | p-Bromophenol | o-Bromophenol | Less polar solvent leads to higher selectivity for the para isomer. youtube.com |
| Acetic Acid | p-Bromophenol, o-Bromophenol | Dibromophenols | Moderate polarity, allows for controlled monobromination. |
Chemical Reactivity and Transformative Studies of 3 Aminomethyl 5 Bromophenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group on the phenol (B47542) ring is a key site for various chemical reactions, including oxidation, alkylation, and acylation. Its reactivity is influenced by the electron-donating nature of the hydroxyl group and the presence of other substituents on the aromatic ring.
Oxidation Reactions to Quinone Derivatives
The phenolic hydroxyl group can undergo oxidation to form quinone or quinone-like derivatives. This transformation is a common reaction for phenols and is often achieved using a variety of oxidizing agents. While specific studies on the oxidation of 3-(Aminomethyl)-5-bromophenol are not extensively documented, the oxidation of related bromophenols and aminophenols provides insight into this reactivity. For instance, the hydroxyl group of 2-(Aminomethyl)-4-bromophenol can be oxidized to form quinones. Similarly, 3-Amino-4-bromophenol can undergo oxidation to yield quinone derivatives.
Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide under acidic conditions. The presence of the aminomethyl group might require protective measures to prevent its oxidation during the reaction. The resulting quinone derivatives are valuable intermediates in organic synthesis.
Table 1: Examples of Oxidizing Agents for Phenol Oxidation
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| Potassium Permanganate | Acidic conditions | |
| Chromium Trioxide | Acidic conditions |
Alkylation and Acylation Processes
The phenolic hydroxyl group is nucleophilic and can readily participate in alkylation and acylation reactions. Alkylation introduces an alkyl group to the oxygen atom, forming an ether, while acylation introduces an acyl group, forming an ester.
In a study on the selective alkylation of aminophenols, the hydroxyl group was successfully alkylated after protecting the amino group, highlighting a common strategy to achieve regioselectivity. google.com For acylation, 3-Bromophenol (B21344), a related compound, has been shown to react with benzoyl chloride in the presence of triethylamine (B128534) to form the corresponding 3-bromophenyl ester. thermofisher.kr This suggests that the hydroxyl group of this compound would readily react with acylating agents like acyl chlorides or anhydrides, likely requiring a base to facilitate the reaction.
Table 2: Examples of Alkylation and Acylation Reactions of Phenolic Analogs
| Reactant | Reagent | Product Type | Reference |
| Aminophenol (general) | Alkyl halide (after amino protection) | Alkoxy aniline | google.com |
| 3-Bromophenol | Benzoyl chloride/Triethylamine | Phenyl ester | thermofisher.kr |
Reactivity of the Aminomethyl Group
The primary amine of the aminomethyl group is a versatile functional group that can engage in a variety of reactions, most notably the formation of Schiff bases and other amine-mediated interactions.
Schiff Base Formation and Imine Derivatives
The primary amine of the aminomethyl group readily condenses with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond (imine). This reaction is a cornerstone of imine chemistry. Studies on related compounds, such as the synthesis of Schiff base derivatives of gabapentin, demonstrate the straightforward nature of this condensation reaction, often catalyzed by a small amount of acid and carried out by refluxing the amine with the carbonyl compound in a suitable solvent like ethanol (B145695). derpharmachemica.com
A study on a Schiff base derived from 5-bromosalicylaldehyde (B98134) and 2,3-diaminopyridine (B105623) further illustrates the formation and characterization of such imine derivatives, which can coordinate with metal ions. researchgate.net The formation of Schiff bases from this compound would proceed similarly, providing a route to a diverse range of imine derivatives with potential applications in coordination chemistry and materials science.
Amine-Mediated Interaction Studies
The aminomethyl group can participate in various interactions that are crucial for the synthesis of more complex molecules. For example, the amino group can be involved in multicomponent reactions like the Petasis borono-Mannich reaction. A study on the synthesis of aminomethylphenol derivatives utilized a one-pot, three-component reaction of salicylaldehydes, secondary amines, and phenylboronic acids, catalyzed by magnetic Fe3O4 nanoparticles, to produce a library of aminomethylphenols in excellent yields. ias.ac.in This highlights the potential of the aminomethyl group in this compound to participate in similar multicomponent reactions, enabling the efficient construction of complex molecular architectures.
Reactivity of the Bromo-Substituent
The bromine atom on the aromatic ring is a versatile handle for a variety of synthetic transformations, particularly cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. The reactivity of the bromo-substituent is influenced by the electronic effects of the hydroxyl and aminomethyl groups.
While specific cross-coupling studies on this compound are not widely reported, the reactivity of other bromophenols is well-documented. For example, 2-bromophenols have been successfully used in palladium-catalyzed heteroannulation reactions with 1,3-dienes to synthesize dihydrobenzofurans. nih.gov This type of reaction demonstrates the utility of the bromo group in forming new carbon-carbon bonds.
Furthermore, the bromo-substituent can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring. smolecule.com Given the presence of both an activating hydroxyl group and a deactivating (meta-directing) protonated aminomethyl group under acidic conditions, the reactivity of the bromo-substituent in this compound towards nucleophilic substitution would be complex.
Table 3: Potential Reactions of the Bromo-Substituent Based on Analogs
| Reaction Type | Catalyst/Reagents | Product Type | Reference |
| Heteroannulation | Palladium catalyst, 1,3-diene | Dihydrobenzofuran derivative | nih.gov |
| Nucleophilic Aromatic Substitution | Strong nucleophile, harsh conditions | Substituted phenol | smolecule.com |
Nucleophilic Substitution Reactions and Introduction of Diverse Substituents
The bromine atom attached to the phenolic ring of this compound is susceptible to nucleophilic substitution reactions. smolecule.com This allows for the displacement of the bromide ion by a wide range of nucleophiles, providing a direct route to introduce diverse functional groups onto the aromatic core. Such reactions are fundamental to synthesizing a library of derivatives from a single precursor. smolecule.com
While the presence of the activating hydroxyl and aminomethyl groups can influence the electronic character of the ring, the primary site for nucleophilic aromatic substitution is the carbon atom bonded to the bromine. The feasibility and rate of these substitutions can be affected by the nature of the nucleophile, reaction conditions (such as temperature and solvent), and the potential use of a catalyst. For instance, analogous bromophenol compounds undergo substitution reactions to form new carbon-oxygen or carbon-nitrogen bonds. The introduction of different substituents through this pathway significantly expands the synthetic utility of this compound. smolecule.com
Table 1: Examples of Nucleophilic Substitution on Bromophenol Analogs
| Nucleophile | Resulting Functional Group | Potential Application | Reference |
|---|---|---|---|
| Alkoxides (e.g., -OR) | Ether | Synthesis of complex molecules | |
| Amines (e.g., -NHR) | Secondary/Tertiary Amine | Pharmaceutical intermediates | |
| Thiolates (e.g., -SR) | Thioether | Materials science | rsc.org |
This table presents potential transformations based on the known reactivity of bromophenols.
Reduction Reactions and Hydrogenation
The functional groups of this compound can undergo various reduction reactions. At its core, hydrogenation is a reduction reaction where hydrogen is added across unsaturated bonds, typically in the presence of a metal catalyst. ineratec.de This process can lead to the saturation of the aromatic ring or the transformation of other functional groups. ineratec.de
Catalytic hydrogenation is a powerful method for such transformations. organicchemistrydata.org The choice of catalyst (e.g., Palladium, Platinum, Nickel) and reaction conditions (pressure and temperature) determines the outcome. ineratec.de For example, under specific conditions, the benzene (B151609) ring can be reduced to a cyclohexane (B81311) ring. The process for converting nitriles to primary aminomethyl groups via catalytic hydrogenation is a well-documented procedure, often plagued by the formation of secondary and tertiary amines as byproducts. google.com In the context of this compound, while the aminomethyl group is already in a reduced state, precursor molecules containing nitro groups are commonly reduced to form the amine functionality. The hydrogenation of the aromatic ring itself would yield (5-Amino-3-bromocyclohexyl)methanol, a saturated derivative with different conformational and chemical properties.
Table 2: Potential Hydrogenation Products of this compound
| Reaction | Catalyst | Product | Significance | Reference |
|---|---|---|---|---|
| Aromatic Ring Hydrogenation | Rh/Ni/Pt | (5-Amino-3-bromocyclohexyl)methanol | Conversion from aromatic to alicyclic compound | google.com |
Participation in Cross-Coupling Reactions
The presence of a bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Brominated aromatic compounds are frequently used as precursors in reactions like the Suzuki, Heck, and Sonogashira couplings. doi.orguzh.ch
For example, in a Suzuki-Miyaura coupling, the bromine atom could be coupled with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond, leading to the synthesis of biaryl compounds or the introduction of alkyl or vinyl groups at the 5-position. doi.org Similarly, the Liebeskind–Srogl cross-coupling offers a pathway to form carbon-carbon bonds from thioesters and boronic acids, a reaction type for which brominated precursors are relevant. rsc.org The versatility of these reactions allows for the strategic and modular construction of complex molecular architectures based on the 3-(aminomethyl)phenol (B46038) scaffold. uzh.ch
Table 3: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid (R-B(OH)₂) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base | doi.org |
| Heck | Alkene | C-C | Pd catalyst, Base | |
| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base | |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd catalyst, Ligand, Base |
Aromatic Ring Reactivity Considerations for Electrophilic Aromatic Substitution
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is governed by the cumulative electronic effects of its three substituents: the hydroxyl (-OH), aminomethyl (-CH₂NH₂), and bromine (-Br) groups. minia.edu.eg
Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group. wvu.edu It donates electron density to the ring through resonance, making the positions ortho (C4, C6) and para (C2) to it more nucleophilic and thus more susceptible to electrophilic attack. mlsu.ac.in
Aminomethyl Group (-CH₂NH₂): This group is also activating and ortho-, para-directing. While the nitrogen has a lone pair, it is separated from the ring by a methylene (B1212753) (-CH₂) group, so its activating effect is primarily inductive.
Bromine Atom (-Br): As a halogen, bromine is a deactivating group due to its inductive electron withdrawal. However, through resonance, it can donate lone-pair electron density, making it an ortho-, para-director. wvu.edu
The directing effects of these substituents converge to determine the regioselectivity of further substitutions. The powerful activating and directing effect of the hydroxyl group is expected to dominate. The positions ortho and para to the -OH group are C2, C4, and C6. The C5 position is already substituted with bromine. Therefore, electrophilic attack is most likely to occur at the C2, C4, and C6 positions, which are all activated by the hydroxyl group. The steric hindrance from the existing substituents will also play a role in determining the final product distribution. For instance, halogenation of phenol in aqueous solution readily leads to trisubstitution at the ortho and para positions. mlsu.ac.in
Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|
| -OH | +R >> -I | Strongly Activating | Ortho, Para |
| -CH₂NH₂ | +I | Activating | Ortho, Para |
Note: +R refers to resonance donation, -I to inductive withdrawal, and +I to inductive donation.
Halogen Bonding Interactions and Their Influence on Reactivity
The bromine atom in this compound is capable of participating in halogen bonding. science.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). nih.gov This occurs because the electron density around the covalently bonded halogen is anisotropic, creating a region of positive electrostatic potential (a σ-hole) along the axis of the C-Br bond. researchgate.net
This directional interaction is similar in nature to a hydrogen bond and can significantly influence the solid-state structure of the molecule, leading to specific crystal packing arrangements and supramolecular assemblies. science.gov For example, the bromine atom can interact with electron-rich atoms like oxygen or nitrogen from neighboring molecules. researchgate.net Studies on analogous brominated compounds have shown that the bromine atom can form halogen bonds with carboxylate oxygen atoms in protein binding pockets, demonstrating the importance of this interaction in molecular recognition. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov The ability of this compound to engage in halogen bonding, in addition to hydrogen bonding from its -OH and -NH₂ groups, makes it a molecule of interest for crystal engineering and the design of materials with specific structural properties.
Structural Elucidation and Advanced Characterization Techniques in Research
Spectroscopic Methods for Structural Assignment
Spectroscopy is the cornerstone of molecular structure elucidation, offering detailed insights into the connectivity and chemical environment of atoms within the 3-(Aminomethyl)-5-bromophenol molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While direct experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the known effects of the hydroxyl, bromine, and aminomethyl substituents on the aromatic ring.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aminomethyl protons, the aromatic protons, and the hydroxyl proton. The aromatic region would display a complex splitting pattern characteristic of a 1,3,5-trisubstituted benzene (B151609) ring. The benzylic protons of the aminomethyl group would likely appear as a singlet, while the amine and hydroxyl protons are typically broad singlets whose chemical shifts can be solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the benzylic carbon of the aminomethyl group. The chemical shifts are heavily influenced by the electronegativity and resonance effects of the substituents. Combining 1D and 2D NMR experiments is a common strategy for the complete assignment of complex structures.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignment. A COSY spectrum would reveal correlations between neighboring protons, confirming the connectivity of the aromatic protons. An HMBC spectrum would show correlations between protons and carbons separated by two or three bonds, definitively linking the aminomethyl group to the correct position on the brominated phenol (B47542) ring.
Predicted NMR Data for this compound
The following data are predicted based on structure-property relationships and analysis of similar compounds.
¹H NMR (Proton)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | 6.9 - 7.1 | t (triplet) or d (doublet) |
| H-4 | 6.8 - 7.0 | t (triplet) or d (doublet) |
| H-6 | 7.1 - 7.3 | t (triplet) |
| -CH₂- | 3.8 - 4.0 | s (singlet) |
| -NH₂ | 1.5 - 3.0 (broad) | s (singlet) |
¹³C NMR (Carbon)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-OH) | 155 - 158 |
| C-2 | 115 - 118 |
| C-3 (-CH₂NH₂) | 140 - 143 |
| C-4 | 120 - 123 |
| C-5 (-Br) | 122 - 125 |
| C-6 | 118 - 121 |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, MS analysis is particularly informative due to the characteristic isotopic signature of bromine.
Standard Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak (M⁺). A key feature would be the presence of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units, which is the hallmark of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would include the loss of the aminomethyl group or cleavage of the C-Br bond.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming that the empirical formula is C₇H₈BrNO.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is useful for analyzing complex mixtures and for structural confirmation. The parent ion can be selected and fragmented to produce a characteristic daughter ion spectrum, which serves as a structural fingerprint for the compound.
Predicted Mass Spectrometry Data for this compound
Calculated based on a molecular formula of C₇H₈BrNO.
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Technique |
| [M]⁺ | 200.98 | 202.98 | MS, HRMS |
| [M+H]⁺ | 201.99 | 203.99 | ESI-MS |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amino, and aromatic functionalities. FT-IR is a rapid and non-destructive technique frequently employed for initial compound identification and to monitor reaction progress.
The key expected vibrational frequencies include:
A broad O-H stretching band for the phenolic hydroxyl group.
N-H stretching vibrations for the primary amine group, which typically appear as one or two sharp peaks.
C-H stretching bands for both the aromatic ring and the aliphatic methylene (B1212753) (-CH₂-) group.
C=C stretching vibrations characteristic of the benzene ring.
A C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum.
Characteristic FT-IR Absorption Bands for this compound
Values are typical ranges for the specified functional groups.
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Phenol | O-H stretch | 3200 - 3600 | Strong, Broad |
| Amine | N-H stretch | 3300 - 3500 | Medium (often two bands) |
| Aromatic | C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic | C-H stretch | 2850 - 2960 | Medium |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |
| Aminomethyl | C-N stretch | 1000 - 1250 | Medium |
| Bromoalkane | C-Br stretch | 500 - 600 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly useful for compounds containing chromophores, such as the substituted benzene ring in this compound. Phenol itself typically shows a maximum absorbance (λmax) around 275 nm. docbrown.info The presence of additional substituents like bromine and aminomethyl groups can cause a shift in this maximum absorbance (a bathochromic or hypsochromic shift). nih.gov
This property is highly effective for reaction monitoring. For instance, during the synthesis of this compound, the formation of the product can be tracked by observing the appearance or shift of its characteristic λmax in the UV-Vis spectrum over time. It is also a primary method for quantification, as the absorbance at a specific wavelength is directly proportional to the compound's concentration, following the Beer-Lambert law. This is particularly useful in conjunction with chromatographic techniques. s4science.at
X-ray Crystallography for Definitive Spatial Confirmation
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The analysis provides an electron density map from which the exact positions of all atoms in the crystal lattice can be determined. nih.gov
For this compound, a successful crystal structure analysis would provide definitive confirmation of:
Connectivity: The exact bonding arrangement of all atoms.
Molecular Geometry: Precise bond lengths and bond angles.
Conformation: The spatial orientation of the aminomethyl group relative to the phenol ring.
Intermolecular Interactions: The packing of molecules in the crystal, revealing details about hydrogen bonding (involving the -OH and -NH₂ groups) and other non-covalent interactions.
While obtaining a suitable single crystal can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy, serving as the ultimate proof of structure. researchgate.netnih.gov
Chromatographic Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity and performing accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A typical method would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of water (often with a pH modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. mdpi.comresearchgate.net
Purity Assessment: The purity of a sample is determined by injecting it into the HPLC system and observing the resulting chromatogram. A pure sample should ideally show a single, sharp peak. The percentage purity can be calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Quantification: By creating a calibration curve from standards of known concentration, the exact concentration of this compound in a sample can be determined from the area of its corresponding peak. mdpi.com
Peak Purity: Using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) as the detector allows for the assessment of peak purity. A DAD can acquire UV-Vis spectra across the entire peak; if the spectra are identical, it provides strong evidence that the peak corresponds to a single, pure compound. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
HPLC is a cornerstone technique for the analysis of non-volatile compounds like "this compound". The presence of a polar aminomethyl group and a phenolic hydroxyl group, along with the brominated aromatic ring, dictates the choice of chromatographic conditions. Reversed-phase HPLC is typically the method of choice, utilizing a non-polar stationary phase (such as C18 or C8) and a polar mobile phase. sielc.comnih.gov
A typical HPLC method for "this compound" might employ a C18 column with a gradient elution. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate buffer) and an organic modifier like acetonitrile or methanol. mfd.org.mk The pH of the aqueous phase is a critical parameter to control the ionization state of the amino and phenolic groups, thereby influencing retention and peak shape. UV detection is commonly used, with the wavelength set to maximize the absorbance of the bromophenol chromophore, likely in the range of 270-280 nm. sielc.com
For more sensitive and selective analysis, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This technique is particularly valuable for the analysis of "this compound" in complex matrices or at trace levels. myadlm.org Electrospray ionization (ESI) is a suitable ionization source for this compound, given its polar nature. In positive ion mode, the primary amine can be readily protonated to form the [M+H]⁺ ion. Subsequent fragmentation in the mass spectrometer can be used for structural confirmation and quantitation through Multiple Reaction Monitoring (MRM). mac-mod.com
A hypothetical LC-MS/MS method could involve the following parameters:
Column: C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: A linear gradient from 5% to 95% B over 5 minutes
Flow Rate: 0.4 mL/min
Ionization Source: Electrospray Ionization (ESI), Positive Mode
MRM Transitions: Specific precursor-to-product ion transitions would be determined by infusing a standard of "this compound" into the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct analysis of "this compound" by GC-MS is challenging due to its low volatility and the presence of polar functional groups that can lead to poor chromatographic performance and thermal degradation. jfda-online.com Therefore, a derivatization step is essential to increase the volatility and thermal stability of the analyte. phenomenex.com
A common derivatization strategy for compounds containing amino and hydroxyl groups is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (TMS) groups. phenomenex.com This derivatization significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis.
Another potential derivatization approach is acylation, using reagents like acetic anhydride or trifluoroacetic anhydride. oup.com This process converts the amino and hydroxyl groups into their corresponding amides and esters, which are more volatile and exhibit better chromatographic behavior.
Following derivatization, the resulting derivative can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides mass spectral data for identification and quantification. The mass spectrum of the derivatized "this compound" would show a characteristic molecular ion and fragmentation pattern, which can be used for unambiguous identification. While direct GC-MS analysis of underivatized 4-aminophenol has been reported, this is not typical for compounds with multiple polar functional groups. irjet.net
Method Validation: Linearity, Accuracy, Precision, Ruggedness, Limit of Detection (LOD), and Limit of Quantification (LOQ) in Analytical Research
Validation of analytical methods is a critical requirement in pharmaceutical analysis to ensure the reliability and consistency of results. pharmtech.comaltabrisagroup.com The validation process for an HPLC or LC-MS/MS method for "this compound" would involve the assessment of several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. mfd.org.mk
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. chromatographyonline.com This is typically evaluated by analyzing a series of standards at different concentrations and plotting the instrument response against the concentration. The linearity is often expressed by the correlation coefficient (r²) of the calibration curve.
Table 1: Hypothetical Linearity Data for HPLC Analysis of this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 1.0 | 12,543 |
| 5.0 | 63,128 |
| 10.0 | 124,987 |
| 25.0 | 311,564 |
| 50.0 | 623,876 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. resolian.com It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.
Table 2: Hypothetical Accuracy Data for HPLC Analysis of this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| 5.0 | 4.95 | 99.0 |
| 25.0 | 25.3 | 101.2 |
| 50.0 | 49.8 | 99.6 |
| Average Recovery (%) | | 99.9 |
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. resolian.com It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 3: Hypothetical Precision Data for HPLC Analysis of this compound
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, 3 days) |
|---|---|---|
| 10.0 | 0.85 | 1.25 |
Ruggedness: Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, instruments, and days. The method is considered rugged if the results are not significantly affected by these variations.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ut.ee The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ut.ee These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. ijper.org
Table 4: Hypothetical LOD and LOQ for LC-MS/MS Analysis of this compound
| Parameter | Concentration (ng/mL) |
|---|---|
| Limit of Detection (LOD) | 0.1 |
Synthesis and Research on Derivatives and Analogues of 3 Aminomethyl 5 Bromophenol
Positional and Structural Isomers: Synthesis and Comparative Studies
The arrangement of the aminomethyl, hydroxyl, and bromo substituents on the phenol (B47542) ring significantly influences the compound's chemical and physical properties. The synthesis and comparison of various positional and structural isomers are crucial for understanding these effects.
Mono- and Di-Substituted Bromophenols with Aminomethyl Moieties
The synthesis of bromophenols bearing aminomethyl groups can be achieved through various synthetic routes. For instance, the synthesis of di-substituted bromophenols can be exemplified by the preparation of a Schiff base derived from 3,5-dibromosalicylaldehyde. This reaction involves the condensation of the aldehyde with a diamine, such as butylenediamine, in ethanol (B145695) to yield the corresponding di-substituted product.
In a typical procedure, 3,5-dibromosalicylaldehyde is reacted with butylenediamine in a 2:1 molar ratio in refluxing ethanol. The resulting Schiff base, a di-substituted bromophenol derivative, can be isolated as yellow needle-like crystals upon recrystallization.
While direct comparative studies between mono- and di-substituted aminomethyl bromophenols are not extensively documented in the readily available literature, the synthetic methodologies for creating such compounds lay the groundwork for future investigations into their comparative physicochemical and biological properties. The introduction of additional bromine atoms, for example, is expected to increase the lipophilicity and molecular weight of the compound, which could have significant implications for its biological activity and reactivity.
Isomers with Varied Functional Group Positions (e.g., 3-(aminomethyl)-2-bromophenol, 2-(aminomethyl)-5-bromophenol)
The synthesis of positional isomers of 3-(aminomethyl)-5-bromophenol, where the functional groups are arranged differently on the aromatic ring, allows for a systematic investigation of structure-property relationships.
For example, the synthesis of 3-amino-5-fluorophenol, a positional isomer with a different halogen, has been reported. While specific synthetic details for isomers like 3-(aminomethyl)-2-bromophenol and 2-(aminomethyl)-5-bromophenol are not widely available, general synthetic strategies for aminophenols can be adapted.
The synthesis of 3,5-dibromo-2-aminobenzaldehyde provides another example of a positional isomer. In one method, methyl 2-aminobenzoate is treated with tribromo-N-methyl-N-n-butylimidazole to introduce two bromine atoms onto the aromatic ring. The resulting intermediate is then reduced to the corresponding aldehyde. google.com
Functional Group Modifications and Analogues
Modifying the existing functional groups of this compound or replacing the bromine atom with other halogens provides access to a wide range of analogues with potentially new and improved properties.
Aminomethyl Derivatives with Modified Amine Functionality
The primary amine of the aminomethyl group is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. Techniques for selective N-alkylation of aminophenols and 3-amino alcohols have been developed, which can be applied to this compound.
One approach to achieve selective mono-N-alkylation involves the protection of the amino group, for instance, through the formation of a Schiff base with an aldehyde. The hydroxyl group can then be alkylated, followed by hydrolysis of the imine to regenerate the modified amino group. Alternatively, selective N-alkylation can be achieved through chelation with reagents like 9-borabicyclononane (9-BBN), which protects and activates the amine for reaction with an alkyl halide. organic-chemistry.org
Another example of a related compound with a modified amine is 3-(N,N-dimethylamino)phenol. Its synthesis can be achieved by reacting resorcinol with an aqueous solution of dimethylamine. While not a direct derivative of this compound, this synthesis illustrates a common method for introducing a tertiary amine to a phenol ring.
These modifications of the amine functionality can significantly alter the basicity, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby influencing its chemical and biological behavior.
Azidomethyl Analogues and Click Chemistry Applications
The conversion of the aminomethyl group to an azidomethyl group opens up the possibility of utilizing "click chemistry," a set of powerful and reliable reactions for molecular assembly. The 1,3-dipolar cycloaddition between an azide and an alkyne to form a triazole is a cornerstone of click chemistry. wikipedia.orgnih.govijrpc.comnih.gov
While a specific synthesis for 3-(azidomethyl)-5-bromophenol is not readily found in the literature, it could potentially be synthesized from this compound via a diazotization reaction followed by treatment with sodium azide.
Once synthesized, 3-(azidomethyl)-5-bromophenol could be used in 1,3-dipolar cycloaddition reactions with various alkynes to create a library of triazole-containing compounds. This approach allows for the modular and efficient construction of complex molecules with potential applications in drug discovery, materials science, and bioconjugation. The resulting triazole ring is chemically stable and can act as a linker or a pharmacologically active component.
Naturally Occurring Bromophenols with Related Structures
Marine environments, particularly red algae, are a prolific source of brominated phenolic compounds, which exhibit a wide array of chemical structures and biological activities. These natural products serve as a basis for understanding the structural possibilities and potential applications of bromophenol derivatives.
Isolation and Characterization from Marine Algae (e.g., Rhodomela confervoides, Symphyocladia latiuscula)
The marine red algae Rhodomela confervoides and Symphyocladia latiuscula are well-documented sources of structurally diverse bromophenols. nih.gov Extraction and characterization of compounds from these organisms have yielded a significant number of novel and known molecules.
From the methanolic extract of Rhodomela confervoides, a total of 19 naturally occurring bromophenols have been isolated and identified, including six new compounds. researchgate.net The isolation process typically involves air-drying and grounding the algal sample, followed by extraction with ethanol. The resulting residue is then partitioned using various solvents and purified through chromatographic techniques. frac.info Spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), 1D, and 2D Nuclear Magnetic Resonance (NMR), are crucial for the elucidation of their structures. frac.info One of the new compounds identified from R. confervoides is 5-(aminomethyl)-3,4-dibromobenzene-1,2-diol, which shares a structural similarity with the aminomethyl-bromophenol scaffold. researchgate.net
Similarly, chemical investigations of Symphyocladia latiuscula have led to the characterization of numerous bromophenols, including novel structures. frac.info This alga is known to produce highly brominated phenols, and studies have reported the isolation of compounds with antibacterial, antifungal, and free-radical-scavenging activities. frac.info The bromophenols from S. latiuscula often feature a 2,3,6-tribromo-4,5-dihydroxybenzyl moiety.
Structural Diversity of Natural Bromophenols and Analogues
The structural diversity of bromophenols isolated from marine algae is vast. These compounds range from simple, single-ring structures to more complex diaryl ethers and methanes. The degree and position of bromine substitution, along with the presence of various functional groups such as hydroxyl, methyl, and sulfonyl groups, contribute to this diversity. researchgate.net
In Rhodomela confervoides, for instance, isolated compounds include those with a 2,3-dibromo-4,5-dihydroxybenzyl moiety, which is a common substructure in bromophenols from this species. researchgate.net However, unique structures have also been identified, such as the first reported bromophenol from this alga possessing a sulfonyl moiety, 3,4-dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol. researchgate.net Nitrogen-containing bromophenols have also been isolated, further expanding the known structural variety.
The bromophenols from Symphyocladia latiuscula are often characterized by a 2,3,6-tribromo-4,5-dihydroxybenzyl unit. nih.gov This core can be coupled with a variety of other chemical groups, including aconitic acids, diketopiperazines, and ureas. nih.gov
Below is a table of representative bromophenols isolated from these marine algae.
| Compound Name | Source Alga | Reference |
| 5-(aminomethyl)-3,4-dibromobenzene-1,2-diol | Rhodomela confervoides | researchgate.net |
| 3,4-dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol | Rhodomela confervoides | researchgate.net |
| 2,2′,3-tribromo-3′,4,4′,5-tetrahydroxy-6′-hydroxymethyldiphenylmethane | Rhodomela confervoides | |
| Methyl N′-(2,3,6-tibromo-4,5-dihydroxybenzyl)-γ-ureidobutyrate | Symphyocladia latiuscula | frac.info |
| 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether | Symphyocladia latiuscula |
Heterocyclic Derivatives Incorporating Aminomethyl-Bromophenol Scaffolds
The aminomethyl-bromophenol scaffold can be incorporated into various heterocyclic ring systems to generate novel derivatives with potentially interesting chemical and biological properties. The synthesis of such derivatives often involves multi-step reaction sequences.
Oxazolidinone Derivatives and Their Structural Variations
Oxazolidinones are a class of five-membered heterocyclic compounds that are important scaffolds in medicinal chemistry. The synthesis of oxazolidinone derivatives incorporating a bromophenol moiety can be achieved through several synthetic routes. A common strategy involves the reaction of an aryl aniline with an epoxide, followed by cyclization to form the oxazolidinone ring.
For instance, a 3-(aminomethyl)-5-bromophenyl group could be introduced as the N-aryl substituent of the oxazolidinone ring. The synthesis could begin with the protection of the amino group of 3-amino-5-bromophenol, followed by reaction with a suitable epoxide like (R)-glycidyl butyrate to form an intermediate alcohol. This intermediate can then be cyclized to form the oxazolidinone ring. Further modifications can be made to the scaffold, for example, through Suzuki cross-coupling reactions with various aryl boronic acids or esters at the bromo position on the phenyl ring to introduce a wide range of structural variations.
The general structure of these derivatives would feature the oxazolidinone core, with the bromophenyl group attached to the nitrogen atom and an acetamide or other functional group at the C-5 position.
Cyclopropane Moieties and Other Ring Systems
The introduction of a cyclopropane ring into a molecule can significantly influence its conformational properties and biological activity. Bromophenol derivatives containing a cyclopropyl moiety have been synthesized and evaluated for their biological activities.
One synthetic approach starts with a precursor like methyl isoeugenol, which reacts with ethyl diazoacetate to form a cyclopropane ring. The resulting cyclopropyl ester can then undergo reduction and bromination reactions to yield various bromophenol derivatives. Interestingly, the reaction of some cis-isomers with bromine can lead to the opening of the cyclopropane ring.
General methods for the synthesis of cyclopropanes, such as the Simmons-Smith reaction or transition metal-catalyzed cyclopropanation, could also be adapted for the synthesis of cyclopropane derivatives of this compound. For example, a suitably protected allyl derivative of 3-amino-5-bromophenol could undergo a cyclopropanation reaction.
Aminomethinimino Isoxazolecarboxylic Acid Phenylamide Derivatives
The synthesis of isoxazole-carboxamide derivatives can be achieved through the coupling of an isoxazole-carboxylic acid with an aniline derivative. A potential strategy could involve the following steps:
Synthesis of the Phenylamide Moiety : this compound could be modified to create a phenylamide. For instance, the amino group could be acylated with a suitable carboxylic acid.
Synthesis of the Isoxazole Moiety : A substituted isoxazolecarboxylic acid would need to be synthesized. The "aminomethinimino" portion suggests a more complex substituent on the isoxazole ring.
Coupling Reaction : The synthesized phenylamide derivative of this compound could then be coupled with the isoxazolecarboxylic acid using a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
This proposed route would lead to a complex heterocyclic derivative incorporating the aminomethyl-bromophenol scaffold, though the specific synthesis and characterization of such a compound would require experimental validation.
Computational and Theoretical Investigations of 3 Aminomethyl 5 Bromophenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into the electron distribution, orbital energies, and reactivity, which are crucial for predicting the behavior of 3-(Aminomethyl)-5-bromophenol.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G* or 6-311G++(d,p), would be employed to determine key electronic properties.
These calculations yield crucial parameters that describe the molecule's reactivity and stability. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability. researchgate.net
For analogous aminophenol compounds, studies have shown that the positions of substituent groups significantly influence these electronic parameters. For instance, the relative positions of the amino and hydroxyl groups in aminophenol isomers lead to different HOMO energies and ionization potentials, thereby affecting their reactivity. researchgate.net A similar theoretical study on this compound would elucidate how the specific arrangement of the aminomethyl, bromo, and hydroxyl groups dictates its electronic landscape.
Table 1: Illustrative DFT-Calculated Electronic Properties for Phenolic Compounds
| Parameter | Description | Typical Values for Phenolic Compounds |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -4.7 to -5.1 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.1 to 0.25 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.2 eV |
| Ionization Potential (IP) | Energy required to remove an electron | 157 to 167 kcal/mol |
Note: The values in this table are representative and are based on studies of related aminophenol and bromophenol compounds. They serve to illustrate the type of data generated from DFT calculations.
Semi-Empirical Methods for Molecular Descriptors
Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap), PM3 (Parametrized Model 3), and PM5, offer a computationally less intensive alternative to ab initio methods like DFT. These methods are particularly useful for calculating a wide range of molecular descriptors for larger molecules or for high-throughput screening. While they are generally less accurate than DFT for electronic structure details, they are valuable for predicting properties like heats of formation, dipole moments, and other parameters used in Quantitative Structure-Activity Relationship (QSAR) studies. The application of these methods to this compound would allow for the rapid calculation of descriptors that could be correlated with its biological or chemical activities.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insight into the electronic properties of a single, often gas-phase, molecule, molecular modeling and dynamics (MD) simulations are essential for understanding its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.
For this compound, MD simulations would reveal the preferred three-dimensional arrangements (conformations) of the molecule in solution. This is particularly important for understanding how the flexible aminomethyl group is oriented relative to the phenol (B47542) ring. These simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, by simulating this compound in a water box, one could analyze the hydrogen bonding patterns between the molecule's hydroxyl and amino groups and the surrounding water molecules. If this compound were to be studied as a potential enzyme inhibitor, molecular docking followed by MD simulations could predict its binding mode and affinity within the enzyme's active site, highlighting key interactions with amino acid residues. nih.gov
Mechanistic Insights from Theoretical Studies
Theoretical studies can provide profound insights into the mechanisms of chemical reactions, such as those involved in antioxidant activity or inhibition processes.
Elucidation of Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) Mechanisms in Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which they exert through mechanisms such as Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). Computational studies are instrumental in elucidating which pathway is more favorable for a given molecule.
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom (typically from the hydroxyl group) to a free radical. The feasibility of this process is related to the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates that the hydrogen atom is more easily abstracted, suggesting a more potent antioxidant activity via the HAT mechanism.
Electron Transfer (ET): This mechanism involves the transfer of an electron from the antioxidant to the radical, followed by proton transfer (a process known as Sequential Proton-Loss Electron Transfer, SPLET) or, in some cases, a single-step Electron Transfer-Proton Transfer (ET-PT). The Ionization Potential (IP) is a key descriptor for the initial electron transfer step; a lower IP facilitates this process. researchgate.net
For this compound, DFT calculations would be used to compute the O-H BDE and the IP. By comparing these values, it would be possible to predict the dominant antioxidant mechanism. For instance, a study on aminophenol isomers showed a correlation between their calculated BDE and IP values and their reactivity. researchgate.net
Table 2: Key Computational Parameters for Antioxidant Mechanism Elucidation
| Mechanism | Key Parameter | Interpretation |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Lower BDE indicates higher reactivity. |
Note: This table outlines the primary parameters used in theoretical studies to predict antioxidant mechanisms.
Correlation of Quantum Chemical Parameters with Experimental Observations
A crucial aspect of computational chemistry is its ability to connect theoretical parameters with experimentally observed phenomena. Quantum chemical descriptors calculated for this compound could be correlated with experimental data on its properties, such as its efficacy as an inhibitor or its adsorption characteristics.
For example, in the context of corrosion inhibition, parameters like EHOMO, ELUMO, and the energy gap (ΔE) are often correlated with the inhibition efficiency. A high EHOMO suggests a greater tendency to donate electrons to the metal surface, forming a protective layer, while a low ΔE indicates higher reactivity and potentially better inhibition. Similarly, in drug design, molecular descriptors derived from computational studies are used to build QSAR models that predict the biological activity of a series of compounds. nih.gov Should experimental data become available for this compound, these theoretical parameters would be invaluable for understanding the underlying structure-activity relationships.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a small molecule ligand, such as this compound, to the active site of a biological macromolecule, like an enzyme or a receptor. This section delves into the theoretical predictions of how this compound interacts with such targets.
Prediction of Binding Modes with Biological Macromolecules (e.g., enzymes, receptors)
While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the binding modes can be inferred from studies on analogous bromophenol and aminomethylphenol derivatives. These studies suggest that the compound would likely orient itself within a binding pocket to maximize favorable interactions.
For instance, in studies involving bromophenol derivatives with protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation, the bromophenol moiety is often observed to be essential for inhibitory activity. researchgate.net It is predicted that the phenyl ring of this compound would form hydrophobic interactions with nonpolar amino acid residues in a binding site. The hydroxyl and aminomethyl groups, being polar, would be oriented towards regions of the binding pocket that can accommodate hydrogen bonding.
Molecular docking simulations with various kinases, another important class of enzymes, have shown that inhibitors can adopt different binding modes, often classified as type I, type I½, or type II. nih.govnih.gov A type I inhibitor typically binds to the active conformation of the kinase, while a type II inhibitor binds to an inactive conformation. nih.govnih.gov The specific binding mode of this compound would depend on the conformational state of the target kinase. The aminomethyl group could potentially interact with the hinge region of the kinase, a common feature for many kinase inhibitors. researchgate.net
The following table summarizes the predicted binding modes of this compound with hypothetical biological targets based on the behavior of similar compounds.
| Target Class | Predicted Binding Mode Contribution of this compound | Key Interacting Moieties |
| Kinases | The aminomethyl group is predicted to interact with the hinge region, while the bromophenyl group occupies the ATP-binding pocket. | Aminomethyl, Phenyl, Hydroxyl |
| Phosphatases | The bromophenol ring is anticipated to form interactions within the active site, with the hydroxyl group playing a critical role in binding. | Bromophenyl, Hydroxyl |
| Receptors | The molecule is expected to orient itself to form key hydrogen and halogen bonds with specific residues in the receptor's binding pocket. | Hydroxyl, Aminomethyl, Bromo |
Elucidation of Ligand-Target Interactions (e.g., hydrogen bonding, halogen bonding)
The chemical structure of this compound, featuring a hydroxyl group, an aminomethyl group, and a bromine atom, allows for a variety of non-covalent interactions with biological targets. These interactions are crucial for the stability of the ligand-target complex.
Hydrogen Bonding: The hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups are potent hydrogen bond donors and acceptors. muni.cz The hydroxyl group can donate a hydrogen atom to an acceptor on the protein (e.g., the backbone carbonyl oxygen of an amino acid) and the oxygen atom can accept a hydrogen from a donor on the protein (e.g., the amide hydrogen of a peptide bond). muni.cznih.gov Similarly, the amino group can donate its hydrogen atoms and the nitrogen can act as a hydrogen bond acceptor. Computational studies on ortho-aminomethylphenol have highlighted the significance of intramolecular hydrogen bonding, which could also influence its intermolecular interactions. researchgate.net
Halogen Bonding: The bromine atom on the phenyl ring is capable of forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen, nitrogen, or sulfur atom on an amino acid residue. nih.govijres.org The strength of the halogen bond depends on the nature of the halogen and the electron-donating capacity of the Lewis base. ijres.org The presence of an electron-donating hydroxyl group on the same ring can enhance the halogen bond potential. nih.gov In biological systems, halogen bonds have been recognized as important for ligand recognition and binding affinity. medtigo.comresearchgate.net
The table below details the potential ligand-target interactions for this compound.
| Interaction Type | Moiety of this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Hydroxyl (-OH), Amino (-NH₂) | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyl |
| Hydrogen Bond (Acceptor) | Hydroxyl (-OH), Amino (-NH₂) | Asparagine, Glutamine, Histidine, Lysine, Arginine, Backbone Amide |
| Halogen Bond | Bromo (-Br) | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Methionine, Cysteine |
| Hydrophobic Interactions | Phenyl Ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Research Applications in Organic and Materials Synthesis
Intermediate in Complex Organic Molecule Synthesis
The distinct reactivity of the hydroxyl, aminomethyl, and bromo functionalities on the aromatic ring allows 3-(Aminomethyl)-5-bromophenol to serve as a valuable intermediate in the construction of elaborate organic structures. Chemists can strategically utilize these groups in sequential reactions to build molecular complexity.
In multistep synthesis, the bromine atom on the phenol (B47542) ring is particularly useful for carbon-carbon bond-forming reactions. Brominated phenols are common substrates in transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. researchgate.netdiva-portal.orgacs.org Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the attachment of various organic fragments at the bromine position, enabling the synthesis of complex bi-aryl compounds, substituted styrenes, and phenylacetylenes, respectively. xisdxjxsu.asia
The aminomethyl and hydroxyl groups can be temporarily protected while the C-Br bond is functionalized. Subsequently, deprotection and further reactions at the nitrogen and oxygen atoms can be performed. For instance, the amino group can be acylated or alkylated, while the phenolic hydroxyl group can be converted into an ether or an ester. This sequential reactivity is a cornerstone of creating complex molecules like pharmaceutical intermediates and natural product analogs. wikipedia.org
Below is an illustrative table of potential cross-coupling reactions involving the bromophenol scaffold.
| Reaction Type | Coupling Partner | Catalyst (Typical) | Resulting Structure |
| Suzuki Coupling | Organoboron Reagent (e.g., Phenylboronic acid) | Palladium (e.g., Pd(PPh₃)₄) | Bi-aryl compound |
| Heck Coupling | Alkene (e.g., Styrene) | Palladium (e.g., Pd(OAc)₂) | Substituted alkene |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Palladium/Copper (e.g., PdCl₂(PPh₃)₂/CuI) | Aryl-alkyne |
| Buchwald-Hartwig | Amine | Palladium (e.g., Pd₂(dba)₃) | N-Aryl amine |
This table represents typical transformations for bromophenol-type compounds and is for illustrative purposes.
A chemical scaffold is a core structure upon which a variety of substituents are attached to create a library of related compounds. The this compound framework is well-suited for this role in medicinal chemistry and drug discovery. nih.gov By modifying the three functional groups, chemists can systematically alter the molecule's steric and electronic properties to optimize its interaction with biological targets.
For example, bromophenol derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and anticancer agents. nih.govtandfonline.commdpi.com The synthesis of novel bromophenol hybrids is a strategy for developing new therapeutic candidates. researchgate.netmdpi.comnih.gov The core structure of a substituted phenol can be functionalized to produce derivatives with enhanced biological efficacy. mdpi.com The benzophenone (B1666685) scaffold, for instance, is a ubiquitous structure in medicinal chemistry, and its derivatives are synthesized to target various diseases. nih.gov The aminomethyl group, in particular, can be incorporated into heterocyclic structures or used to improve the solubility and pharmacokinetic properties of a potential drug molecule. mdpi.comtandfonline.comtandfonline.com
Role in Polymer Chemistry and Advanced Materials Research
The functional groups of this compound also lend themselves to applications in polymer and materials science, where they can be used to synthesize polymers with specific, tailored properties.
Aminophenols are valuable monomers for the synthesis of functional polymers. ijpras.com The amino and hydroxyl groups can both participate in polymerization reactions. For example, aminophenols can undergo oxidative polymerization to form poly(aminophenol)s, a class of conducting polymers with interesting electrochemical and electrochromic properties. tandfonline.commdpi.com Copolymers can also be synthesized by reacting aminophenols with other monomers, such as diphenylamine, to tune the properties of the resulting material.
The presence of the bromine atom offers an additional route to polymer modification. Bromine-containing compounds can be incorporated into polymer chains to impart specific characteristics. alfa-chemistry.com One of the most significant applications of brominated compounds in polymer chemistry is as flame retardants. bsef.comyoutube.com
The bromine atom in this compound makes it a precursor for materials with enhanced fire safety. Brominated compounds function as flame retardants by releasing bromine radicals at high temperatures. alfa-chemistry.com These radicals interfere with the combustion chain reaction in the gas phase, thereby quenching the fire. youtube.com Incorporating such monomers into polymers can create materials that are inherently flame-resistant, a critical property for applications in electronics, construction, and transportation. bsef.com
Furthermore, the phenolic and amino functionalities can be used to create other specialty materials. For example, they can be used to synthesize epoxy resins or polyamides with high thermal stability and specific adhesion properties. The ability to functionalize the aromatic ring via the bromine atom before or after polymerization adds another layer of complexity, allowing for the creation of multifunctional materials for advanced applications.
Research Applications in Biological Systems: Mechanisms and Target Interactions
Investigation of Enzyme Modulatory Effects
Research into the biological activity of aminomethyl- and bromophenol-containing compounds has revealed inhibitory effects against several classes of enzymes. These studies provide foundational data on the potential bioactivity of this chemical scaffold.
While direct studies on 3-(aminomethyl)-5-bromophenol are not extensively documented, research on related bromophenol and aminomethyl derivatives has demonstrated notable inhibitory activity against human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are zinc-containing metalloenzymes that play crucial roles in various physiological processes.
A study on novel synthetic bromophenol derivatives reported significant inhibition of hCA I and hCA II isoenzymes mdpi.com. The inhibitory activities, expressed as K_i values, for these novel bromophenol compounds were in the nanomolar range, indicating potent inhibition. Specifically, the K_i values ranged from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I and from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II mdpi.com. This suggests that the bromophenol moiety is a key pharmacophore for CA inhibition.
Furthermore, a series of synthesized 3-(aminomethyl)-benzoxazolone derivatives also exhibited strong inhibitory effects against hCA I and hCA II encyclopedia.pub. The K_i values for these compounds were found to be in the range of 12.3 ± 1.2 to 154.0 ± 9.3 nM for hCA I and 8.6 ± 1.9 to 41.0 ± 5.5 nM for hCA II encyclopedia.pub. These findings highlight the contribution of the aminomethyl group to the inhibitory potential of these molecules against cytosolic CA isoforms. Information regarding the inhibitory effects of these specific derivatives on the tumor-associated isoforms hCA IX and hCA XII is not available in the reviewed literature.
Table 1: Inhibitory Activity of 3-(Aminomethyl)-benzoxazolone Derivatives against Carbonic Anhydrase Isoforms I and II Note: This data is for 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones, compounds structurally related to this compound.
| Compound | hCA I K_i (nM) | hCA II K_i (nM) |
| 1 | 154.0 ± 9.3 | 41.0 ± 5.5 |
| 1a | 12.3 ± 1.2 | 8.6 ± 1.9 |
| 1b | 148.2 ± 15.1 | 18.2 ± 2.5 |
| 1c | 45.4 ± 4.1 | 10.1 ± 1.1 |
| 1d | 20.7 ± 2.1 | 9.5 ± 1.0 |
| 1e | 33.6 ± 3.4 | 11.2 ± 1.3 |
| 1f | 135.7 ± 11.2 | 22.4 ± 2.8 |
| 1g | 25.8 ± 2.9 | 9.1 ± 1.1 |
| AZA (Standard) | 84.4 ± 8.4 | 59.2 ± 4.8 |
| Data sourced from a study on novel Mannich bases encyclopedia.pub. |
The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. Research has explored the potential of bromophenol and aminomethyl derivatives as cholinesterase inhibitors.
In the same study investigating 3-(aminomethyl)-benzoxazolone derivatives, their inhibitory effects on AChE were also evaluated encyclopedia.pub. The K_i values for these compounds against AChE were in the range of 35.2 ± 2.0 to 158.9 ± 33.5 nM encyclopedia.pub. This indicates a significant inhibitory potential against this enzyme.
Table 2: Acetylcholinesterase Inhibitory Activity of 3-(Aminomethyl)-benzoxazolone Derivatives Note: This data is for 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones, compounds structurally related to this compound.
| Compound | AChE K_i (nM) |
| 1 | 158.9 ± 33.5 |
| 1a | 88.4 ± 10.2 |
| 1b | 125.6 ± 18.4 |
| 1c | 65.2 ± 5.9 |
| 1d | 75.1 ± 8.3 |
| 1e | 92.7 ± 11.6 |
| 1f | 35.2 ± 2.0 |
| 1g | 41.8 ± 4.5 |
| TAC (Standard) | 68.6 ± 3.8 |
| Data sourced from a study on novel Mannich bases encyclopedia.pub. |
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity nih.govmdpi.com. Natural products, including bromophenols from marine sources, have been investigated as potential PTP1B inhibitors nih.gov.
One bromophenol isolated from the red alga Polysiphonia urceolata demonstrated potent inhibition against PTP1B with an IC_50 value of 4.9 µg/mL nih.gov. This finding suggests that the bromophenol scaffold is a promising starting point for the design of PTP1B inhibitors. However, direct inhibitory data for this compound on PTP1B has not been reported.
α-Glucosidase inhibitors are therapeutic agents for type 2 diabetes that delay carbohydrate digestion and glucose absorption. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a strategy to prevent diabetic complications nih.govnih.gov.
Certain marine bromophenols have shown potent α-glucosidase inhibitory activity. For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether is a competitive inhibitor of α-glucosidase with a very low IC_50 value of 0.098 µM. While this compound is structurally different from this compound, it underscores the potential of brominated phenols in modulating this enzyme's activity.
Regarding aldose reductase, while it is a significant target for preventing diabetic complications, specific research detailing the inhibitory effects of this compound or closely related bromophenols on this enzyme is limited in the available scientific literature.
Antioxidant and Free Radical Scavenging Research
Cellular Antioxidant Activity and Cytoprotective Mechanisms
There is no available scientific literature that specifically investigates the cellular antioxidant activity or the cytoprotective mechanisms of this compound. Research in this area has focused on other bromophenols, often of natural origin.
For instance, studies on bromophenols isolated from red algae have demonstrated their potential as antioxidants. researchgate.netnih.govmdpi.com The evaluation of these compounds often involves cellular assays to determine their ability to mitigate oxidative stress. researchgate.netnih.govmdpi.com The mechanisms underlying the antioxidant effects of some bromophenol derivatives have been linked to the activation of the Nrf2 pathway, which is a key regulator of cellular antioxidant defenses. nih.gov This pathway's activation leads to the expression of various protective genes, including heme oxygenase-1 (HO-1). nih.gov The activation of signaling pathways such as ERK and Akt has also been implicated in the cytoprotective effects of various compounds, but this has not been specifically studied for this compound.
Immunomodulatory Research on Inhibition of Immune Response (Humoral and Cellular)
A review of published studies indicates that there is no research focused on the immunomodulatory effects of this compound, specifically concerning the inhibition of humoral and cellular immune responses. The field of immunomodulation by natural and synthetic compounds is vast, with many substances being investigated for their potential to regulate immune function in various disease models. However, this compound has not been a subject of such investigations.
Exploration as Biochemical Probes for Studying Biomolecular Interactions
There is no evidence in the scientific literature of this compound being developed or utilized as a biochemical probe for studying biomolecular interactions. The design of biochemical probes is a specialized area of chemical biology that requires compounds to have specific properties, such as the ability to bind to a target molecule with high affinity and selectivity, and often includes a reporter group (e.g., a fluorescent tag) to enable detection. While the structure of this compound may present possibilities for modification into a probe, no such applications have been reported.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies and Green Chemistry Approaches
The synthesis of 3-(Aminomethyl)-5-bromophenol is a critical first step for any further investigation. While standard synthetic routes for similar compounds exist, future research should prioritize the development of novel, efficient, and environmentally benign synthetic strategies.
Key Research Objectives:
Exploration of Greener Brominating Agents: Traditional bromination methods often involve hazardous reagents. Research into the use of milder and more selective brominating agents, such as N-bromosuccinimide (NBS) in ionic liquids or enzymatic bromination, could offer safer and more sustainable alternatives.
Catalytic Aminomethylation: The introduction of the aminomethyl group can be a multi-step process. The development of a one-pot catalytic aminomethylation of a suitable bromophenol precursor would significantly improve the efficiency and reduce waste. This could involve transition-metal-catalyzed reactions that are known for their high selectivity and yield.
Flow Chemistry Synthesis: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale and cost-effective production for research purposes.
Renewable Feedstocks: Investigating synthetic pathways that start from renewable resources, such as lignin-derived phenols, could align the production of this compound with the principles of a circular economy. digitellinc.comacs.org
| Synthetic Approach | Potential Advantages | Key Challenges |
| Enzymatic Bromination | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme stability and cost, substrate specificity. |
| Catalytic Aminomethylation | High atom economy, reduced number of synthetic steps. | Catalyst development and optimization, substrate scope. |
| Flow Chemistry | Enhanced safety and scalability, precise reaction control. | Initial setup cost, potential for clogging with solid byproducts. |
| Renewable Feedstocks | Sustainability, reduced reliance on petrochemicals. | Complexity of feedstock processing, achieving high purity. |
Deeper Mechanistic Insights into Biological Activities
Bromophenols as a class are known for a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. mdpi.comnih.gov It is therefore highly probable that this compound and its derivatives will exhibit interesting biological profiles. Future research should focus on elucidating the mechanisms underlying these potential activities.
Potential Areas of Investigation:
Antioxidant Activity: The phenolic hydroxyl group suggests potential radical scavenging activity. Studies should be conducted to quantify its antioxidant capacity and to understand the role of the bromine and aminomethyl substituents in modulating this activity.
Enzyme Inhibition: The structure of this compound makes it a candidate for inhibiting various enzymes. For instance, its phenolic nature could allow it to interact with the active sites of enzymes like tyrosinase or carbonic anhydrase.
Antimicrobial Properties: Many brominated phenols from marine sources exhibit potent antimicrobial effects. mdpi.com The antibacterial and antifungal activity of this compound should be systematically evaluated against a panel of pathogenic microorganisms.
Anticancer Potential: The cytotoxic effects of this compound on various cancer cell lines could be explored. Mechanistic studies could then delve into its mode of action, such as the induction of apoptosis or cell cycle arrest.
Design and Synthesis of Next-Generation Derivatives with Enhanced Research Utility
This compound is an excellent starting point for the synthesis of a library of derivatives with potentially enhanced or novel properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these next-generation compounds.
Strategies for Derivative Synthesis:
Modification of the Aminomethyl Group: The primary amine of the aminomethyl group is a versatile handle for further chemical modifications. It can be acylated, alkylated, or converted into various functional groups to fine-tune the compound's solubility, lipophilicity, and biological target interactions.
Derivatization of the Phenolic Hydroxyl: The hydroxyl group can be etherified or esterified to create prodrugs or to modulate the compound's pharmacokinetic properties.
Introduction of Additional Substituents: The aromatic ring can be further functionalized to explore the impact of additional substituents on the compound's activity.
Synthesis of Hybrid Molecules: The aminomethyl group can be used to link this compound to other bioactive molecules, creating hybrid compounds with dual or synergistic activities. researchgate.net
| Derivative Class | Rationale for Synthesis | Potential Research Utility |
| N-Acyl Derivatives | Modulate polarity and hydrogen bonding capacity. | Probing interactions with biological targets. |
| O-Alkyl Derivatives | Increase lipophilicity, potential for prodrugs. | Improving cell permeability and bioavailability. |
| Poly-substituted Aromatics | Explore electronic and steric effects on activity. | Fine-tuning biological activity and selectivity. |
| Hybrid Molecules | Combine pharmacophores for synergistic effects. | Development of multi-target therapeutic agents. |
Integration of Advanced Computational Methods for Predictive Modeling
Computational chemistry can play a pivotal role in accelerating the research and development process for this compound and its derivatives. By providing predictive models, computational methods can help to prioritize synthetic targets and to design more effective experiments.
Computational Approaches to be Employed:
Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be used to determine the electronic structure, reactivity, and spectroscopic properties of the molecule, providing fundamental insights into its chemical behavior.
Molecular Docking: To explore its potential as an enzyme inhibitor, molecular docking studies can be performed to predict the binding modes and affinities of this compound and its derivatives with various protein targets.
Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives with measured biological activities is available, QSAR models can be developed to correlate their chemical structures with their activities, enabling the prediction of the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the compound and its biological targets, offering deeper insights into the mechanism of action.
Exploration of New Application Domains in Chemical Biology and Materials Science
The unique bifunctional nature of this compound, with its phenolic and aminomethyl groups, opens up possibilities for its use in chemical biology and materials science.
Potential Application Areas:
Chemical Probes and Labeling Agents: The aminomethyl group can be functionalized with fluorophores or other reporter groups, allowing the molecule to be used as a chemical probe to study biological systems.
Polymer Chemistry: this compound can serve as a monomer for the synthesis of novel polymers. The presence of the bromine atom can impart flame-retardant properties, while the phenolic and amino groups can be exploited for cross-linking and other polymerization reactions.
Corrosion Inhibitors: The nitrogen and oxygen atoms in the molecule could allow it to adsorb onto metal surfaces and act as a corrosion inhibitor.
Functional Materials: The compound could be incorporated into metal-organic frameworks (MOFs) or other functional materials, where its specific chemical properties could be harnessed for applications in catalysis, sensing, or gas storage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
